

Application Notes and Protocols for Oral Administration of Tizaterkib in Mouse Models

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Compound of Interest

Compound Name: Tizaterkib

Cat. No.: B605742

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Introduction

Tizaterkib (formerly AZD0364, also known as ATG-017) is an orally bioavailable, potent, and selective small molecule inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1] [2] ERK1/2 are critical serine/threonine kinases that act as terminal nodes in the RAS/RAF/MEK/ERK signaling cascade, also known as the mitogen-activated protein kinase (MAPK) pathway.[1][3] This pathway is frequently hyperactivated in a wide array of human cancers due to mutations in upstream components like RAS and BRAF, leading to uncontrolled cell proliferation and survival.[1] By inhibiting ERK1/2, **Tizaterkib** effectively blocks this signaling cascade, resulting in the suppression of tumor cell growth.[1] Preclinical studies have demonstrated the potential of **Tizaterkib** as a monotherapy and in combination with other anti-cancer agents, including immune checkpoint inhibitors, in various cancer models.[4][5]

Mechanism of Action

Tizaterkib specifically targets and binds to ERK1 and ERK2, preventing their phosphorylation and subsequent activation of downstream substrates.[1] This inhibition of the MAPK/ERK pathway leads to a reduction in cell proliferation and survival in cancer cells where this pathway is constitutively active.[1]

Signaling Pathway Diagram

Caption: The MAPK/ERK signaling pathway and the inhibitory action of **Tizaterkib**.

Quantitative Data Summary

Table 1: Efficacy of Orally Administered Tizaterkib in a Mouse Model of Noise-Induced Hearing Loss

Mouse Strain	Treatment Group	Dose (mg/kg)	Dosing Schedule	Outcome Measure	Result	Reference
FVB/NJ	Tizaterkib	0.5	Twice daily for 3 days	Auditory Brainstem Response (ABR) Threshold Shift	Average protection of 20-25 dB SPL	[6] , [3]
FVB/NJ	Tizaterkib	25	Twice daily for 3 days	Auditory Brainstem Response (ABR) Threshold Shift	Significant protection with no known deleterious side effects	[3]

Table 2: Efficacy of Orally Administered Tizaterkib in Mouse Cancer Models

Mouse Model	Cancer Type	Treatment	Dose (mg/kg)	Dosing Schedule	Outcome Measure	Result	Reference
NCI-H358 CDX	Non-Small Cell Lung Cancer (NSCLC)	Tizaterkib + Abemaciclib	25	Not specified	Tumor Volume	Synergistic tumor growth inhibition	[4]
A549 (KRAS G12S) CDX	Non-Small Cell Lung Cancer (NSCLC)	Tizaterkib + Selumetinib	25 (Tizaterkib)	QD (Tizaterkib)	Tumor Volume	28% tumor regression	[4]
EL4 Syngeneic T cell Lymphoma CDX	T cell Lymphoma	Tizaterkib + Anti-PD-L1	Not specified	Not specified	Tumor Volume	Synergistic tumor growth inhibition	[4]

Experimental Protocols

Protocol 1: Oral Administration of Tizaterkib in a Mouse Model of Noise-Induced Hearing Loss

This protocol is adapted from a study investigating the otoprotective effects of **Tizaterkib**.[\[3\]](#)[\[6\]](#)

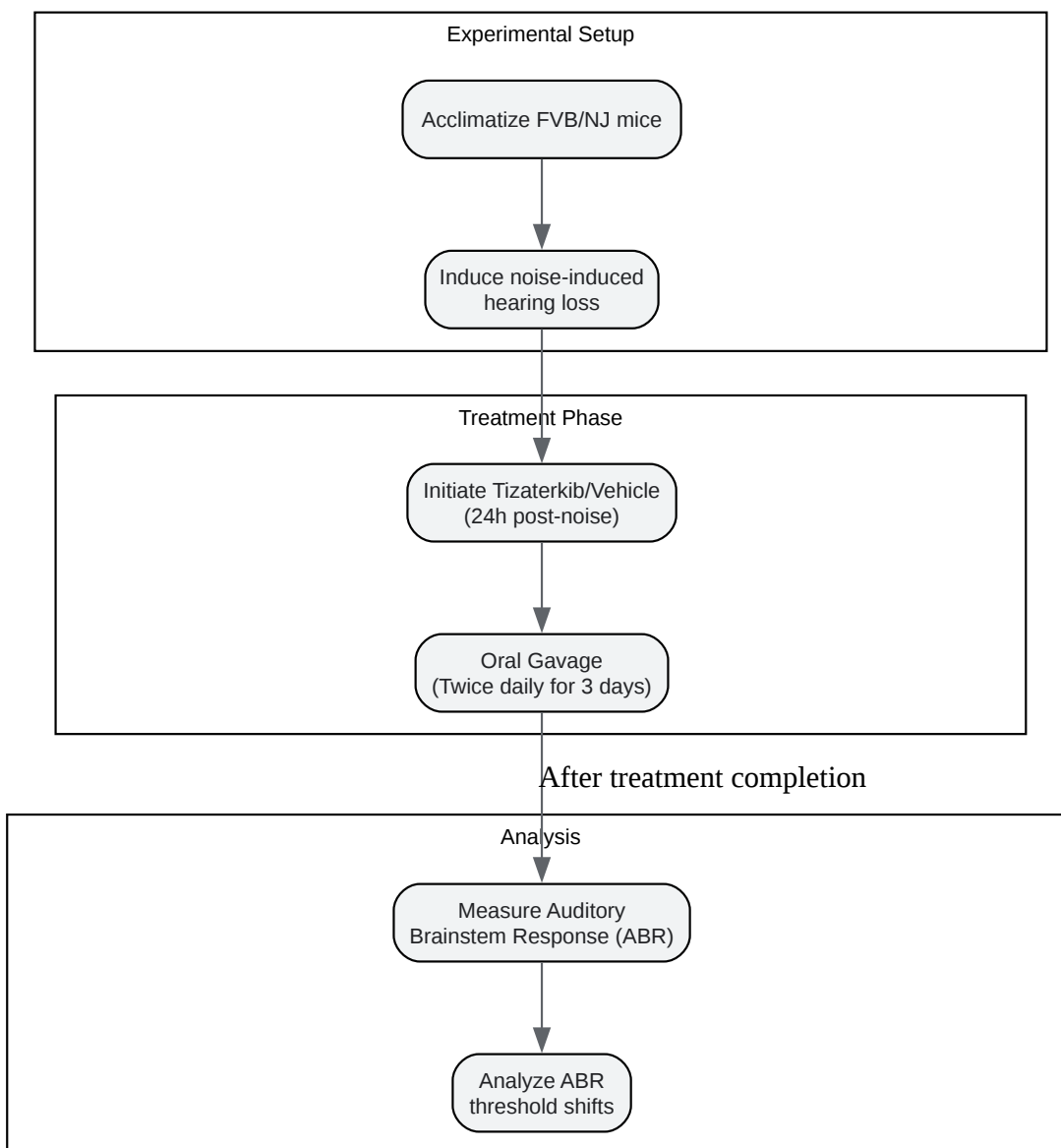
1. Materials:

- **Tizaterkib** (ATG-017)
- Vehicle (e.g., sterile water or a suitable suspension vehicle)
- Oral gavage needles (20-22 gauge, with a ball tip)
- Syringes (1 mL)
- FVB/NJ mice

2. Animal Handling and Dosing:

- All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
- Mice are acclimated for at least one week prior to the experiment.
- **Tizaterkib** is prepared in the chosen vehicle at the desired concentration (e.g., for a 0.5 mg/kg dose in a 20g mouse, prepare a solution that delivers the dose in a volume of approximately 100-200 μ L).
- Administer **Tizaterkib** or vehicle control via oral gavage.
- For the hearing loss model, treatment was initiated 24 hours after noise exposure and continued twice daily for three days.[3]

3. Experimental Workflow Diagram



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Caption: Workflow for the oral administration of **Tizaterkib** in a noise-induced hearing loss mouse model.

Protocol 2: General Protocol for Oral Administration of Tizaterkib in Mouse Xenograft Cancer Models

This protocol provides a general framework for administering **Tizaterkib** in cancer models, based on preclinical data.^[4]

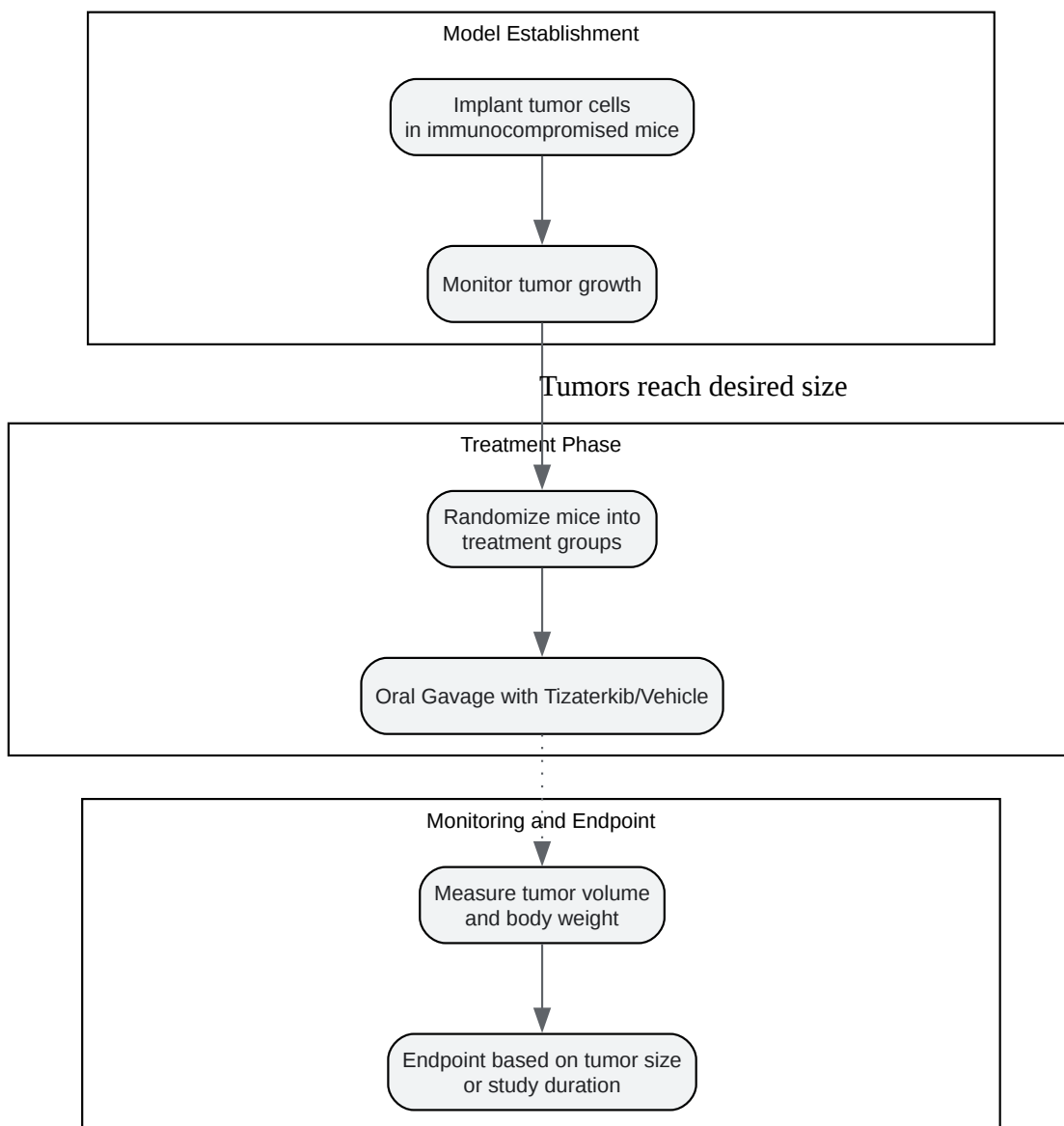
1. Materials:

- **Tizaterkib** (ATG-017)
- Vehicle: A common vehicle for oral gavage of hydrophobic compounds in mice is 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water. Alternatively, a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be considered, though solubility of **Tizaterkib** in this specific vehicle should be confirmed.
- Oral gavage needles (20-22 gauge, with a ball tip)
- Syringes (1 mL)
- Immunocompromised mice (e.g., nude or NSG mice) bearing human tumor xenografts (e.g., NCI-H358, A549).

2. Animal Handling and Dosing:

- All procedures must be approved by the institutional animal care and use committee (IACUC).
- Tumor cells are implanted subcutaneously into the flanks of the mice.
- When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
- Prepare **Tizaterkib** in the chosen vehicle. Sonication may be required to achieve a uniform suspension.
- Administer **Tizaterkib** or vehicle control via oral gavage at the desired dose (e.g., 25 mg/kg) and schedule (e.g., once daily, QD).
- Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).

3. Experimental Workflow Diagram



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